5-[4-(4-Chlorophenoxy)phenyl]pyrimidine-2,4,6(1H,3H,5H)-trione
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Overview
Description
5-[4-(4-Chlorophenoxy)phenyl]pyrimidine-2,4,6(1H,3H,5H)-trione is a chemical compound that belongs to the class of pyrimidine derivatives This compound is characterized by its unique structure, which includes a pyrimidine ring substituted with a chlorophenoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[4-(4-Chlorophenoxy)phenyl]pyrimidine-2,4,6(1H,3H,5H)-trione typically involves the condensation of appropriate starting materials under specific reaction conditions. One common method involves the reaction of 4-chlorophenol with 4-bromophenylpyrimidine-2,4,6(1H,3H,5H)-trione in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as recrystallization and chromatography may also be employed to achieve the desired quality of the final product .
Chemical Reactions Analysis
Types of Reactions
5-[4-(4-Chlorophenoxy)phenyl]pyrimidine-2,4,6(1H,3H,5H)-trione can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorophenoxy group can be replaced by other nucleophiles.
Oxidation and Reduction: The pyrimidine ring can undergo oxidation and reduction reactions under appropriate conditions, leading to the formation of different derivatives.
Cyclization Reactions: The compound can be involved in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in solvents like methanol or DMF.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrimidine derivatives, while oxidation and reduction can lead to the formation of different oxidation states of the pyrimidine ring .
Scientific Research Applications
5-[4-(4-Chlorophenoxy)phenyl]pyrimidine-2,4,6(1H,3H,5H)-trione has several scientific research applications, including:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or receptors.
Biological Research: The compound is used in studies investigating its effects on cellular processes and its potential as a tool for probing biological pathways.
Industrial Applications: It may be used in the synthesis of other complex organic molecules and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 5-[4-(4-Chlorophenoxy)phenyl]pyrimidine-2,4,6(1H,3H,5H)-trione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may act as an inhibitor of certain enzymes involved in cellular signaling pathways, thereby modulating cellular responses .
Comparison with Similar Compounds
Similar Compounds
- 5-(2-Ethoxyethyl)-5-[4-(4-Fluorophenoxy)phenoxy]pyrimidine-2,4,6(1H,3H,5H)-trione
- 5-(2-Chlorophenyl)pyrimidine-4,6-diol
- Coumarin pyrazole pyrimidine derivatives
Uniqueness
5-[4-(4-Chlorophenoxy)phenyl]pyrimidine-2,4,6(1H,3H,5H)-trione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and potency in various applications, making it a valuable compound for further research and development .
Properties
CAS No. |
333997-32-3 |
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Molecular Formula |
C16H11ClN2O4 |
Molecular Weight |
330.72 g/mol |
IUPAC Name |
5-[4-(4-chlorophenoxy)phenyl]-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C16H11ClN2O4/c17-10-3-7-12(8-4-10)23-11-5-1-9(2-6-11)13-14(20)18-16(22)19-15(13)21/h1-8,13H,(H2,18,19,20,21,22) |
InChI Key |
YRQZTUJUCCUNRB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2C(=O)NC(=O)NC2=O)OC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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